molecular formula C33H60O B13749317 2,4,6-Tris(1-methyloctyl)phenol CAS No. 36215-85-7

2,4,6-Tris(1-methyloctyl)phenol

Cat. No.: B13749317
CAS No.: 36215-85-7
M. Wt: 472.8 g/mol
InChI Key: UQGUWEYJHWNXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-tris-(1-Methyloctyl)phenol is an organic compound with the molecular formula C33H60O and a molecular weight of 472.83 g/mol It is a substituted phenol, characterized by three 1-methyloctyl groups attached to the 2, 4, and 6 positions of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris-(1-Methyloctyl)phenol typically involves the alkylation of phenol with 1-methyloctyl halides in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of 2,4,6-tris-(1-Methyloctyl)phenol follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris-(1-Methyloctyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-tris-(1-Methyloctyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-tris-(1-Methyloctyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This property is particularly useful in preventing oxidative damage in biological systems and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-tris-(1-Methyloctyl)phenol is unique due to its longer alkyl chains, which enhance its hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting stability and resistance to environmental factors .

Properties

CAS No.

36215-85-7

Molecular Formula

C33H60O

Molecular Weight

472.8 g/mol

IUPAC Name

2,4,6-tri(nonan-2-yl)phenol

InChI

InChI=1S/C33H60O/c1-7-10-13-16-19-22-27(4)30-25-31(28(5)23-20-17-14-11-8-2)33(34)32(26-30)29(6)24-21-18-15-12-9-3/h25-29,34H,7-24H2,1-6H3

InChI Key

UQGUWEYJHWNXTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCCC)O)C(C)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.